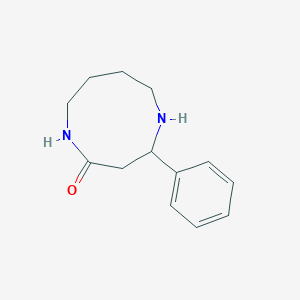

2H-1,5-Diazonin-2-one, octahydro-4-phenyl-

Description

2H-1,5-Diazonin-2-one, octahydro-4-phenyl- is a nine-membered diazonine heterocyclic compound featuring a lactam (2-one) functional group and a phenyl substituent at the 4-position. Its structure comprises two nitrogen atoms within the macrocyclic ring, with full saturation (octahydro) indicating a bicyclic or fused ring system.

Properties

IUPAC Name |

4-phenyl-1,5-diazonan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c16-13-10-12(11-6-2-1-3-7-11)14-8-4-5-9-15-13/h1-3,6-7,12,14H,4-5,8-10H2,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJAKZNQHLRZRQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(=O)CC(NC1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,5-Diazonin-2-one, octahydro-4-phenyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a phenyl-substituted amine with a suitable carbonyl compound, followed by cyclization to form the diazonin ring. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of 2H-1,5-Diazonin-2-one, octahydro-4-phenyl- can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient and consistent production of the compound .

Chemical Reactions Analysis

Types of Reactions

2H-1,5-Diazonin-2-one, octahydro-4-phenyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction can produce an alcohol or amine derivative .

Scientific Research Applications

2H-1,5-Diazonin-2-one, octahydro-4-phenyl- has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2H-1,5-Diazonin-2-one, octahydro-4-phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(4S)-1-Methyl-4-phenyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one

Structural Features :

Comparison :

- Ring Size : The benzodiazepine (7-membered) vs. diazonine (9-membered) results in distinct conformational dynamics. Larger rings like diazonines may exhibit enhanced flexibility but reduced ring strain.

- Electron Density : The benzodiazepine’s fused benzene ring increases aromaticity, whereas the diazonine’s saturated system may favor hydrogen bonding or hydrophobic interactions.

5-(2-Methylphenoxy)-4-phenyl-1,2,3-thiadiazole (3d)

Structural Features :

Comparison :

- Heteroatoms: Thiadiazole contains sulfur and two nitrogens, contrasting with diazonine’s two nitrogens in a larger ring.

- Stability : Thiadiazoles are thermally stable due to aromaticity, whereas diazonines’ saturated structure may confer hydrolytic stability.

- Elemental Composition : Both compounds show high carbon content (~67–70%), but the thiadiazole’s sulfur (10.44% N, 4.72% H) contrasts with diazonine’s likely higher hydrogen content due to saturation .

α2C-AR Agonists (Compound A and B)

Structural Features :

Comparison :

- Bioactivity : The diazonine’s lack of fused aromatic rings may reduce CNS activity compared to these agonists, which rely on planar structures for receptor binding.

Substituted Benzothiazepinones and Benzothiazocinones

Structural Features :

Comparison :

- Heteroatom Impact : Sulfur in benzothiazepines increases polarity and metabolic stability compared to diazonine’s nitrogen-rich system.

Data Tables

Table 1: Structural and Compositional Comparison

| Compound | Core Structure | Ring Size | Molecular Formula | Key Substituents | Heteroatoms |

|---|---|---|---|---|---|

| 2H-1,5-Diazonin-2-one, octahydro-4-phenyl- | Diazonine | 9 | Not Provided | Phenyl (C4), Lactam | N, O |

| (4S)-1-Methyl-4-phenyl-1,5-benzodiazepin-2-one | Benzodiazepine | 7 | C₁₆H₁₆N₂O | Phenyl (C4), Methyl (N1) | N, O |

| 5-(2-Methylphenoxy)-4-phenyl-1,2,3-thiadiazole | Thiadiazole | 5 | C₁₅H₁₂N₂OS | Phenyl (C4), 2-Methylphenoxy | N, S |

| Compound A (α2C-AR agonist) | Benzoxazin | 6 | Not Provided | Imidazolylmethyl, Urea | N, O |

Table 2: Elemental Analysis of Selected Compounds

Key Research Findings

- Pharmacological Trends : Smaller heterocycles (e.g., thiadiazoles) prioritize stability and synthetic ease, while larger systems (e.g., diazonines) may offer unexplored bioactivity niches .

- Structural Dynamics : Benzodiazepines and benzothiazepines benefit from extensive medicinal chemistry optimization, whereas diazonines remain underexplored despite their conformational versatility .

Biological Activity

2H-1,5-Diazonin-2-one, octahydro-4-phenyl- (CAS No. 76528-87-5) is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on various research findings.

Chemical Structure and Properties

The molecular structure of 2H-1,5-Diazonin-2-one, octahydro-4-phenyl- is characterized by a diazonin framework with an octahydro and phenyl substituent. This unique configuration contributes to its biological activity.

| Property | Value |

|---|---|

| IUPAC Name | 2H-1,5-Diazonin-2-one, octahydro-4-phenyl- |

| CAS Number | 76528-87-5 |

| Molecular Formula | C12H14N2O |

| Molecular Weight | 202.25 g/mol |

Synthesis

The synthesis of 2H-1,5-Diazonin derivatives typically involves the reaction of diazomethane with appropriate carbonyl compounds under controlled conditions. The synthetic routes can vary significantly depending on the desired substituents and yields.

Antimicrobial Properties

Recent studies have indicated that compounds related to 2H-1,5-Diazonin exhibit significant antimicrobial activity. For instance, a study reported that derivatives showed inhibitory effects against various bacteria and fungi. The mechanism appears to involve disruption of microbial cell membranes and interference with metabolic pathways.

Enzyme Inhibition

Research has identified that some diazonin derivatives act as inhibitors of specific enzymes, such as monoamine oxidase (MAO). MAO inhibitors are crucial in treating neurodegenerative diseases like Parkinson's and depression by increasing the levels of neurotransmitters in the brain. In vitro studies have demonstrated that certain derivatives exhibit IC50 values in the low micromolar range, indicating potent inhibition.

Table: MAO Inhibition Potency of Related Compounds

| Compound | IC50 (µM) |

|---|---|

| Compound A | 0.900 |

| Compound B | 0.371 |

| 2H-1,5-Diazonin Derivative | TBD |

The proposed mechanism of action for 2H-1,5-Diazonin involves its interaction with specific molecular targets within cells. It is believed to modulate the activity of certain enzymes and receptors, leading to altered biochemical pathways that can result in therapeutic effects.

Case Study 1: Neuroprotective Effects

In a study investigating neuroprotective properties, a derivative of 2H-1,5-Diazonin was administered to animal models exhibiting symptoms similar to Parkinson's disease. The results showed a significant reduction in neurodegeneration markers and improvement in motor functions after treatment.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of various diazonin derivatives against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives had a minimum inhibitory concentration (MIC) lower than conventional antibiotics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.